molecular formula C10H10BrN3 B1481883 4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091552-29-1

4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1481883
CAS No.: 2091552-29-1
M. Wt: 252.11 g/mol
InChI Key: KPBMRZQHHROPID-UHFFFAOYSA-N
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Description

4-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine ( 2091552-29-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This specialized compound, with the molecular formula C 10 H 10 BrN 3 and a molecular weight of 252.11, features a unique structure combining pyridine and 1-methyl-1H-pyrazole rings . The presence of a reactive bromomethyl group at the 4-position of the pyrazole ring makes it a versatile intermediate for further functionalization, primarily through nucleophilic substitution reactions . Researchers can utilize this handle to create diverse chemical libraries by coupling it with various nucleophiles, such as amines and thiols, or to construct more complex molecular architectures. While specific biological data for this compound is not provided, its core scaffold is highly valuable for the synthesis of potential therapeutic agents. The product is provided with guaranteed quality and consistency, as indicated by its assigned MDL number MFCD30006894 . It is essential to handle this material with care in accordance with all applicable laboratory safety standards. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

4-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBMRZQHHROPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=NC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H10BrN3
  • Molecular Weight : 224.06 g/mol
  • CAS Number : 166196-54-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The interaction can lead to the formation of reactive intermediates that may affect other biomolecules, such as proteins and nucleic acids. Additionally, it may inhibit specific kinases and proteases involved in cellular signaling pathways, leading to altered gene expression and metabolic processes .

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Biological Evaluations and Case Studies

Several studies have evaluated the biological effects of this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival .
  • Neuroprotective Effects :
    • Some derivatives of pyrazolyl-pyridine compounds have shown neuroprotective properties by promoting neuron proliferation and protecting against neurotoxicity induced by stressors such as corticosterone .
  • Allosteric Modulation :
    • Research on similar pyrazol derivatives indicates that they may act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing the effects of endogenous ligands like acetylcholine. This suggests potential applications in treating cognitive disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from corticosterone-induced toxicity
Allosteric ModulationEnhances acetylcholine receptor activity

Table 2: Interaction with Enzymes

Enzyme TypeInteraction TypeImpact
Cytochrome P450Forms reactive intermediatesAlters drug metabolism
KinasesInhibitionModulates signaling pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Reactivity

Compound A : 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine ()
  • Structure : Differs in substituents at pyrazole positions 1 and 4: a 2-chloroethyl group replaces the methyl group at position 1, and a bromo group replaces the bromomethyl at position 3.
  • Reactivity : The chloroethyl group may undergo elimination or further alkylation, while the bromo group is less reactive than bromomethyl in substitution reactions.
  • Applications: Potential as a bifunctional electrophile in cross-coupling reactions .
Compound B : 4-(Bromomethyl)-3-methyl-5-phenylisoxazole ()
  • Structure : Isoxazole core replaces pyrazole, with bromomethyl and phenyl substituents.
  • Reactivity : Bromomethyl in isoxazole systems is similarly reactive but may exhibit different regioselectivity due to the isoxazole’s electronic environment.
  • Applications : Useful in agrochemical synthesis due to isoxazole’s stability .
Compound C : 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine ()
  • Structure : Bromine on pyridine (position 6) and imidazole substituent (position 3).
  • Reactivity : Bromine on pyridine directs electrophilic substitution, while the imidazole enhances coordination to metal ions.
  • Applications: Potential in medicinal chemistry for kinase inhibition .
Compound D : 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine ()
  • Structure : Triazole core with bromophenyl and thioether substituents.
  • Reactivity : Thioether and bromine sites enable diverse functionalization (e.g., oxidation, cross-coupling).
  • Applications : Antimicrobial or antitumor agents due to triazole’s bioactivity .

Physical and Crystallographic Properties

  • Target Compound: No crystallographic data is provided in the evidence, but pyridine-pyrazole hybrids generally exhibit moderate solubility in polar solvents due to aromatic N-atoms.
  • Compound A () : Likely higher hydrophobicity due to the chloroethyl group, affecting solubility .
  • Compound in : Pyrazolone derivative shows extensive hydrogen bonding (N–H⋯O, C–H⋯Br), enhancing crystal packing stability. The target compound’s bromomethyl group may reduce such interactions, leading to lower melting points .

Preparation Methods

Pyrazole Ring Construction and Methylation

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Subsequent methylation at the nitrogen (N1) position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Bromomethyl Group Introduction

The bromomethyl substituent at the 4-position of the pyrazole is introduced through bromomethylation reactions. This is often accomplished by:

  • Reacting the pyrazole derivative with formaldehyde and hydrobromic acid or bromine sources.
  • Alternatively, using bromomethyl halides in nucleophilic substitution reactions.

The bromomethyl group is critical for further functionalization and coupling steps.

Coupling with Pyridine Moiety

The linkage of the bromomethylated pyrazole to the pyridine ring is generally performed via nucleophilic substitution reactions or cross-coupling techniques such as Suzuki or Buchwald-Hartwig coupling, depending on the substituents and desired connectivity.

A common method involves reacting the bromomethyl pyrazole with 3- or 4-pyridyl nucleophiles under basic conditions using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This method provides good yields and selectivity.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents and Conditions Outcome
1 Pyrazole formation Condensation of hydrazine with 1,3-dicarbonyl compound; methylation with methyl iodide under basic conditions 1-methyl-1H-pyrazole intermediate
2 Bromomethylation Treatment with formaldehyde and HBr or bromomethyl halide under acidic/basic conditions 4-(bromomethyl)-1-methyl-1H-pyrazole
3 Coupling with pyridine Reaction of bromomethyl pyrazole with pyridine derivative in presence of K2CO3 in DMF or DMSO at elevated temperature Formation of 4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Detailed Research Findings and Variations

  • Base and Solvent Effects: Potassium carbonate is frequently used as the base for the nucleophilic substitution step due to its mildness and effectiveness. Polar aprotic solvents such as DMF or DMSO facilitate the reaction by stabilizing ionic intermediates and enhancing nucleophilicity.

  • Temperature and Time: Reaction temperatures typically range from room temperature to 60 °C, with reaction times from 4 to 24 hours depending on the scale and substrate reactivity.

  • Industrial Scale-Up: For industrial production, continuous flow synthesis methods have been explored to improve reaction control, reduce reaction times, and increase scalability while maintaining high purity and yield.

  • Purification: The final product is generally purified by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether as eluents. Crystallization from ethanol/water mixtures is also common.

Example from Literature Synthesis

A closely related compound, 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, has been synthesized via a multi-step process starting from readily available precursors. The synthesis involved:

  • Alkylation of the pyrazole nitrogen.
  • Bromomethylation at the 4-position.
  • Coupling with the pyridine ring under basic conditions.

The yields for similar compounds range from 67% to 81%, with melting points typically between 68 and 82 °C, confirming the purity and identity of the products by NMR and HRMS analysis.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) Mild base, commonly used
Solvent DMF or DMSO Polar aprotic solvents preferred
Temperature 20–60 °C Reaction rate and selectivity dependent
Reaction Time 4–24 hours Optimized for yield and purity
Purification Silica gel chromatography, recrystallization Ensures high purity
Yield 67–81% Dependent on substrate and conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

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